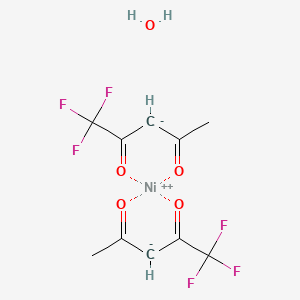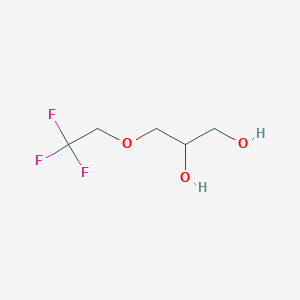
3,6-Difluoro-2-(trifluoromethyl)-benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-2-(trifluoromethyl)-benzenamine is a fluorinated aromatic amine It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,3,6-trifluoropyridine, with an amine source under basic conditions .
Industrial Production Methods
Industrial production methods for 3,6-Difluoro-2-(trifluoromethyl)-benzenamine may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)-benzenamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitro or nitroso derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3,6-Difluoro-2-(trifluoromethyl)-benzenamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)-benzenamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,6-Difluoro-2-(trifluoromethyl)-benzenamine include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
Propiedades
Fórmula molecular |
C7H4F5N |
|---|---|
Peso molecular |
197.10 g/mol |
Nombre IUPAC |
3,6-difluoro-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 |
Clave InChI |
MSRFRWLBWPYYSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)

